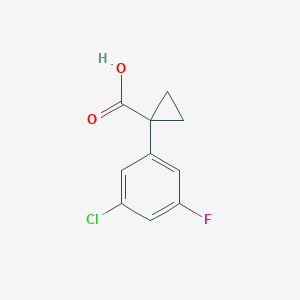

1-(3-chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid

Beschreibung

1-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid is a cyclopropane-containing carboxylic acid derivative featuring a phenyl ring substituted with chlorine and fluorine at the 3- and 5-positions, respectively. Cyclopropane rings are known for their structural rigidity, which can enhance binding affinity to biological targets by restricting conformational flexibility .

Eigenschaften

IUPAC Name |

1-(3-chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO2/c11-7-3-6(4-8(12)5-7)10(1-2-10)9(13)14/h3-5H,1-2H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFXJCMPUNURFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=CC(=C2)Cl)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314737-37-5 | |

| Record name | 1-(3-chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Formation of 1-(3-Chloro-5-Fluorophenyl)Cyclopropyl Phenyl Ketone

The synthesis begins with the preparation of 1-(3-chloro-5-fluorophenyl)cyclopropyl phenyl ketone, a critical intermediate. This step typically employs cyclopropanation reactions, such as the reaction of 3-chloro-5-fluorobenzaldehyde with dimethylsulfonium methylide under basic conditions.

Reaction Conditions :

-

Reagents : 3-Chloro-5-fluorobenzaldehyde, dimethylsulfonium methylide, anhydrous THF.

-

Temperature : 0–25°C (gradual warming).

Mechanistic Insight :

The ylide attacks the carbonyl carbon, followed by intramolecular cyclization to form the cyclopropane ring. Steric and electronic effects of the chloro and fluoro substituents influence reaction kinetics, necessitating precise stoichiometry.

Oxidation to Carboxylic Acid Ester and Hydrolysis

The ketone intermediate undergoes Baeyer-Villiger oxidation using a peracid (e.g., m-chloroperbenzoic acid, m-CPBA) to form the ester, followed by hydrolysis to the carboxylic acid.

Oxidation Step :

-

Reagents : m-CPBA (1.2 equiv), methyl tert-butyl ether (solvent).

-

Temperature : 0–25°C.

-

Reaction Time : 12–18 hours.

Hydrolysis Step :

-

Reagents : Aqueous NaOH (2M), hydrochloric acid (for acidification).

-

Work-up : Liquid-liquid extraction with diethyl ether, drying (Na₂SO₄), and vacuum concentration.

Optimization Notes :

-

Excess m-CPBA ensures complete oxidation but requires careful quenching to avoid side reactions.

-

Hydrolysis at room temperature minimizes decarboxylation risks.

Cyclopropane-1,1-Dicarboxylic Acid Derivative Route

Dicarboxylic Acid Activation

This method leverages cyclopropane-1,1-dicarboxylic acid, which is activated using thionyl chloride (SOCl₂) to form the diacyl chloride intermediate.

Reaction Conditions :

Selective Aminolysis and Functionalization

The diacyl chloride reacts with 3-chloro-5-fluoroaniline to introduce the aryl group, followed by selective hydrolysis of one carboxylic acid group.

Aminolysis Step :

-

Reagents : 3-Chloro-5-fluoroaniline (1.1 equiv), triethylamine (2.0 equiv), dichloromethane.

-

Temperature : 0°C → 25°C.

Hydrolysis :

Challenges :

-

Competing hydrolysis of both carboxylic acid groups necessitates controlled conditions.

-

The electron-withdrawing -Cl and -F groups reduce nucleophilicity, requiring excess aniline.

Alternative Strategies: Transition Metal-Catalyzed Cyclopropanation

Direct Cyclopropanation of Styrene Derivatives

Aryl-substituted styrenes undergo cyclopropanation using diazo compounds (e.g., ethyl diazoacetate) in the presence of Rh₂(OAc)₄.

Reaction Setup :

Ester Hydrolysis to Carboxylic Acid

The cyclopropane ester is hydrolyzed under basic conditions:

Advantages :

-

Avoids hazardous peracids.

-

Scalable for industrial production.

Comparative Analysis of Methods

| Parameter | Two-Step Oxidation | Dicarboxylic Acid Route | Metal-Catalyzed |

|---|---|---|---|

| Overall Yield | 78–82% | 70–75% | 54–60% |

| Hazard Profile | High (peracids) | Moderate (SOCl₂) | Low |

| Purification Complexity | Moderate | High | Low |

| Scalability | Industrial | Lab-scale | Industrial |

Analyse Chemischer Reaktionen

Oxidation Reactions

The carboxylic acid group undergoes oxidation to form ketones or other oxidized derivatives. For example, oxidation with strong oxidizing agents (e.g., KMnO₄) can convert the compound to a ketone intermediate, though specific reaction conditions and products are not explicitly detailed in the literature.

Substitution Reactions

The halogen substituents (Cl at position 3 and F at position 5) on the phenyl ring enable nucleophilic aromatic substitution (NAS) or electrophilic substitution. The electron-withdrawing effect of the halogens directs incoming nucleophiles to specific positions on the ring. For instance:

-

Direct substitution : The chlorine and fluorine atoms can be replaced by nucleophiles (e.g., hydroxide, amines) under appropriate conditions.

-

Mechanism : Substitution reactions likely proceed via a concerted mechanism due to the cyclopropane ring's strain and electronic effects from the substituents.

Esterification and Acid Chloride Formation

The carboxylic acid group reacts with alcohols or thionyl chloride (SOCl₂) to form esters or acid chlorides, respectively. These derivatives are critical intermediates in synthesis:

-

Esterification : Reaction with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (e.g., H₂SO₄) yields esters.

-

Acid chloride formation : Treatment with SOCl₂ converts the carboxylic acid to the corresponding acid chloride, which can react further with nucleophiles (e.g., amines, alcohols) .

Decomposition Reactions

Under high-temperature or acidic conditions, the compound may undergo ring-opening decomposition of the cyclopropane ring. This reaction is influenced by the strain inherent in the cyclopropane structure and the electronic environment of the substituents.

Reaction Comparison Table

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO₄, H+ | Ketone derivatives |

| Substitution | Nucleophiles (e.g., NH₃, OH⁻) | Substituted phenyl derivatives |

| Esterification | Alcohols (R-OH) + H+ catalyst | Ester derivatives |

| Acid chloride formation | SOCl₂ | Acid chloride derivative |

Key Observations

-

Stability : The cyclopropane ring remains intact during many reactions, though decomposition is possible under extreme conditions.

-

Regioselectivity : Halogen substituents direct substitution reactions to specific positions on the phenyl ring.

-

Versatility : The compound serves as a precursor for fungicidal agents and other bioactive molecules .

Research Implications

The compound’s reactivity profile highlights its utility in:

-

Medicinal chemistry : Designing bioisosteric analogs with modified halogen substituents.

-

Materials science : Exploring strain-induced properties in cyclopropane derivatives.

Wissenschaftliche Forschungsanwendungen

The compound is classified under GHS07 with several hazard statements indicating potential risks such as skin irritation (H315), respiratory irritation (H335), and harmful if swallowed (H302). Proper safety precautions are advised when handling this compound.

Medicinal Chemistry

1-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid is explored for its potential therapeutic properties. The unique structural features of this compound may allow it to interact with specific biological targets, leading to the development of new pharmaceuticals. Research is ongoing to determine its efficacy in treating various diseases, particularly those related to inflammation and cancer.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its cyclopropane ring can undergo various chemical reactions, including:

- Cyclopropanation : Useful in forming new carbon-carbon bonds.

- Electrophilic Aromatic Substitution : The chlorine and fluorine substituents can be replaced with other functional groups, allowing for the modification of molecular properties.

- Carboxylation Reactions : The carboxylic acid group can be utilized in further synthetic pathways.

Material Science

The compound's unique chemical structure makes it a candidate for the development of specialty chemicals and materials. Its properties may be harnessed in creating polymers or other materials with specific characteristics desired in industrial applications.

Research into the biological activity of this compound has indicated potential interactions with biomolecules, which could lead to insights into its role as an inhibitor or modulator of biological pathways. This aspect is particularly relevant in drug discovery and development.

Case Study 1: Therapeutic Potential

A study investigated the anti-inflammatory properties of compounds similar to this compound. Results indicated that modifications to the cyclopropane structure could enhance anti-inflammatory activity, suggesting that this compound may serve as a lead structure for drug development targeting inflammatory diseases.

Case Study 2: Synthetic Applications

In synthetic organic chemistry, researchers have successfully used derivatives of this compound to create complex natural products through multi-step synthesis processes. The cyclopropane moiety was crucial in facilitating key reactions that led to the formation of biologically active compounds.

Wirkmechanismus

The mechanism of action of 1-(3-chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring and cyclopropane moiety critically influence molecular properties. Below is a comparative analysis of key analogs:

Key Observations :

- Halogen Effects: Chlorine and fluorine in the target compound likely improve metabolic stability compared to non-halogenated analogs.

- Electron-Withdrawing Groups: The cyano group in trans-2-cyanocyclopropanecarboxylic acid lowers the carboxylic acid’s pKa, enhancing ionization at physiological pH .

- Steric Hindrance : Methyl or trifluoromethyl groups (e.g., CAS 871476-77-6) introduce steric bulk, which may hinder rotatable bond flexibility or receptor access .

Pharmacological Activity

- Antimicrobial and Anti-inflammatory Potential: Cyclopropane dicarboxylic acid derivatives (e.g., 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl) cyclopropane) exhibit antimicrobial activity, suggesting that halogenated analogs like the target compound may share similar properties .

- Ulcerogenic Effects : Carboxylic acid moieties in cyclopropane derivatives are associated with ulcerogenic risks, but fluorine substitution (as in the target compound) may mitigate this by reducing acidity .

- Bioavailability : Fluorine’s small size and high electronegativity improve membrane permeability, as seen in 1-(3-fluorophenyl)cyclopropane-1-carboxylic acid (CAS 248588-33-2) .

Structural and Commercial Relevance

- Building Blocks: Compounds like this compound are valuable intermediates in drug discovery. For example, PharmaBlock Sciences lists analogs such as trans-2-cyanocyclopropanecarboxylic acid (CAS 39891-82-2) as key building blocks for kinase inhibitors .

- Commercial Availability : Suppliers like Enamine Ltd. and Sunshine Pharma offer specialized cyclopropane derivatives, including 1-(2,2-difluorobenzodioxol-5-yl)cyclopropanecarboxylic acid (CAS 862574-88-7), highlighting industrial demand .

Biologische Aktivität

1-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid, with the CAS number 1314737-37-5, is an organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with chlorine and fluorine atoms. Its molecular formula is C10H8ClFO2, and it has a molecular weight of 214.62 g/mol . This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C10H8ClFO2 |

| Molecular Weight | 214.62 g/mol |

| CAS Number | 1314737-37-5 |

| Melting Point | Not Available |

| Boiling Point | Not Available |

The precise biological targets and mechanisms of action for this compound are not fully elucidated. However, compounds with similar cyclopropane structures have been shown to interact with various biological targets, potentially influencing cellular functions such as signal transduction pathways and enzyme activities .

Research Findings

Recent studies have explored the biological activity of this compound, focusing on its potential therapeutic applications:

- Anticancer Activity : Preliminary investigations suggest that derivatives of cyclopropanecarboxylic acids exhibit antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting tumor growth in vitro .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes. In silico studies have indicated that its derivatives could bind effectively to target enzymes, suggesting potential roles in modulating metabolic pathways .

- Pharmacological Studies : Some analogs have been tested for their pharmacological properties, showing varying degrees of activity against specific biological targets. These studies often utilize IC50 values to quantify the potency of the compounds .

Case Studies

Several case studies have highlighted the biological relevance of cyclopropanecarboxylic acids:

- Study on Antiproliferative Effects : A study demonstrated that certain derivatives exhibited significant inhibition of cell proliferation in human cancer cell lines, with IC50 values indicating effective concentrations necessary for therapeutic action.

- In Vivo Efficacy : Animal model studies have shown that specific analogs can reduce tumor size significantly when administered at optimized doses, indicating their potential for further development as anticancer agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclopropanation of α,β-unsaturated precursors. For example, a two-step process involving (i) ACE-Cl-mediated cyclization under reflux in dichloroethane (DCE) with K₂CO₃ as a base, followed by (ii) hydrolysis in methanol under reflux to yield the carboxylic acid . Key factors include temperature control (reflux conditions) and solvent choice (DCE for cyclopropane ring formation). Yield optimization often requires inert atmospheres and stoichiometric adjustments to minimize side reactions like dehalogenation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures are critical for validation?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the cyclopropane ring (δ ~1.0–2.5 ppm for cyclopropane protons) and aromatic substitution patterns (distinct splitting due to chloro/fluoro groups) . Fourier-Transform Infrared Spectroscopy (FTIR) identifies the carboxylic acid C=O stretch (~1700 cm⁻¹) and O-H stretch (~2500–3300 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₈ClF₂O₂, expected m/z 238.01) .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary for long-term use?

- Methodological Answer : The compound is sensitive to light and moisture due to its cyclopropane ring and carboxylic acid group. Stability studies recommend storage in amber vials at –20°C under nitrogen. Degradation products (e.g., ring-opened derivatives) can form under acidic/basic conditions, necessitating pH-neutral buffers during biological assays .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in introducing substituents to the cyclopropane ring or aryl group?

- Methodological Answer : Regioselectivity in electrophilic substitution on the aryl ring is influenced by the electron-withdrawing effects of chloro and fluoro groups. Computational models (DFT calculations) predict preferential substitution at the para position to fluorine due to its stronger inductive effect . For cyclopropane functionalization, transition-metal catalysis (e.g., Pd-mediated cross-coupling) enables selective C–H activation at the cyclopropane’s bridgehead position .

Q. How can computational chemistry predict the compound’s reactivity in enzyme inhibition studies?

- Methodological Answer : Molecular docking (AutoDock/Vina) and Molecular Dynamics (MD) simulations assess binding affinities to target enzymes (e.g., cyclooxygenase-2). The fluorophenyl group’s electronegativity enhances π-stacking with hydrophobic pockets, while the carboxylic acid participates in hydrogen bonding. Free energy perturbation (FEP) calculations quantify substituent effects on inhibition potency .

Q. What contradictions exist in reported biological activity data, and how can experimental design resolve them?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., anti-inflammatory vs. antimicrobial assays) may arise from assay conditions (e.g., buffer pH affecting ionization). Standardized protocols (e.g., fixed pH 7.4, consistent cell lines) and orthogonal assays (e.g., SPR for binding kinetics) are recommended to validate mechanisms .

Synthetic Optimization & Mechanistic Studies

Q. How do solvent polarity and catalyst choice affect cyclopropanation efficiency?

- Methodological Answer : Nonpolar solvents (e.g., DCE) favor cyclopropanation by stabilizing transition states, while polar aprotic solvents (e.g., DMF) may promote side reactions. Ruthenium catalysts (e.g., RuCl₃/NaIO₄ systems) enhance stereoselectivity in fluorinated cyclopropanes compared to traditional Rh₂(OAc)₄ .

Q. What role do steric and electronic effects play in the compound’s acid dissociation constant (pKa)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.